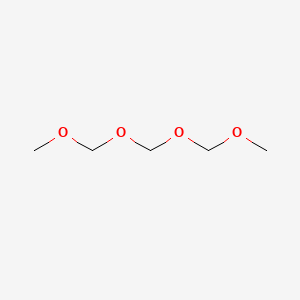
Ankaflavin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ankaflavin is a natural product found in Monascus pilosus and Monascus purpureus . It is a prominent azaphilone compound that exhibits diverse bioactivities, including regulation of transcription factors, anti-inflammatory effects, and modulation of lipid metabolism .
Synthesis Analysis
Monascus purpureus copiously yields beneficial secondary metabolites, including Monascus pigments, which are broadly used as food additives . It has been speculated that monascorubrin and ankaflavin are synthesized by the same biochemical pathway in M. purpureus due to their structural resemblance .
Molecular Structure Analysis
The molecular formula of Ankaflavin is C23H30O5 . The IUPAC name is (3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione .
Chemical Reactions Analysis
While specific chemical reactions involving Ankaflavin are not detailed in the search results, it’s known that Ankaflavin exhibits selective cytotoxic effect and induces cell death through apoptosis on cancer cells .
Physical And Chemical Properties Analysis
Ankaflavin has a molecular weight of 386.5 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 8 .
Applications De Recherche Scientifique
Hypoglycemic Effect
Ankaflavin (AK) has been found to have a significant hypoglycemic effect. It is a typical pigment derived from red yeast rice and has been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose . This inhibition can help control blood sugar levels, making Ankaflavin potentially useful in the management of type 2 diabetes .
Anti-Glycation Capability
In addition to its hypoglycemic effect, Ankaflavin also exhibits anti-glycation capabilities . Glycation is a process where proteins or lipids become glycated as a result of exposure to sugars, and it is implicated in various health issues including aging and diabetes. Ankaflavin’s anti-glycation properties could therefore be beneficial in these contexts .
Antioxidant Activity
Ankaflavin has been shown to have antioxidant potential . It can protect against free radical-induced oxidation damage, which is implicated in various diseases including cancer and cardiovascular disease .
Interaction with Proteins
Research has shown that Ankaflavin can interact with proteins such as bovine serum albumin (BSA), forming complexes that can enhance the absorption intensity of Ankaflavin . This could potentially improve its bioavailability and effectiveness .
Potential in Delivery Systems
Due to its poor solubility, research studies of the delivery systems of Ankaflavin, especially those constructed from protein–polysaccharide complexes, have attracted considerable attention . These delivery systems could potentially enhance the effectiveness of Ankaflavin in various applications .
Health Aging Support
Ankaflavin has been suggested to support healthy aging through various mechanisms, including anti-AGEs, anti-inflammation, blood glucose management, cardiovascular health, weight management, and cognitive health .
Mécanisme D'action
- Primary Targets : Ankaflavin (AK) is a yellow pigment found in Monascus purpureus-fermented rice. Its primary targets include AMP-activated protein kinase (AMPK), nuclear factor erythroid 2-related factor 2 (Nrf2), and peroxisome proliferator-activated receptor gamma (PPAR-γ) .
- Interaction with Targets : AK activates Nrf2, leading to the upregulation of heme oxygenase-1 (HO-1) and protection of high-density lipoprotein (HDL) . Additionally, AK acts as a PPAR-γ agonist, increasing liver X receptor alpha (LXR-α) expression. LXR-α then activates ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein A1 (ApoA1) .
- Resulting Changes : These interactions enhance antioxidant defenses, improve lipid metabolism, and protect against nonalcoholic steatohepatitis (NASH) .
- AK downregulates NASH in high-fat diet-fed mice by activating AMPK and acting as a PPAR-α agonist .
- It reduces lipid accumulation, inhibits inflammatory pathways (such as NF-κB), and enhances antioxidant enzyme activity .
- ADME Properties : Ankaflavin’s absorption, distribution, metabolism, and excretion properties are influenced by genetic factors, environmental conditions, and specific genes (e.g., MpigE) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Orientations Futures
The future generation will depend on microbial pigments over synthetic colorants for sustainable livelihood . The importance of microbial pigments has been emphasized in different applications, such as cosmetics, food, pharmaceuticals, and textiles . These compounds are also well-known to exhibit cytotoxic, antioxidant, antimicrobial, antimalarial, anticancer, antitumor, and antifouling activities .
Propriétés
IUPAC Name |
(3S,3aR,9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12,18,20H,4,6-9,11,13-14H2,1-3H3/b10-5+/t18-,20+,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTJNEHGKRUSLT-ODTNPMSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ankaflavin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

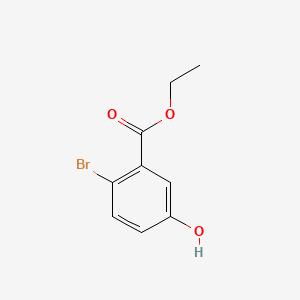
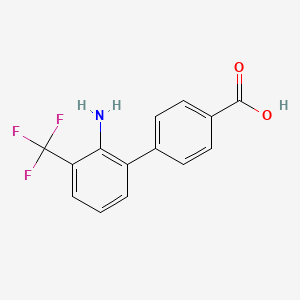
![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)


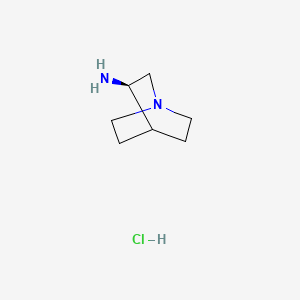
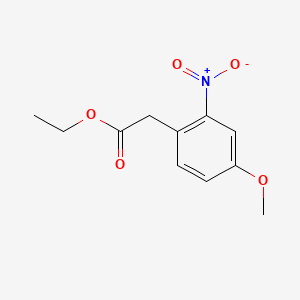

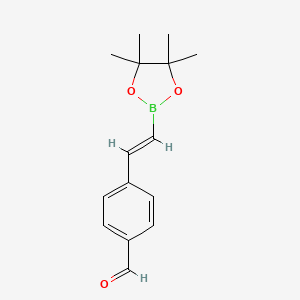
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)

